3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex heterocyclic compound It features a pyridazine ring fused with a pyrrolo[3,4-c]pyrrole moiety, which is further substituted with a pyrazine-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.
Uniqueness
3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is unique due to its fused ring structure and specific substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-2-3-15(20-19-11)21-7-12-9-22(10-13(12)8-21)16(23)14-6-17-4-5-18-14/h2-6,12-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORNGTDMAZXZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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